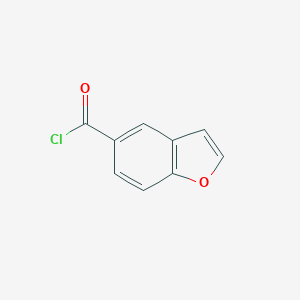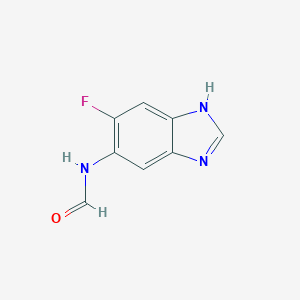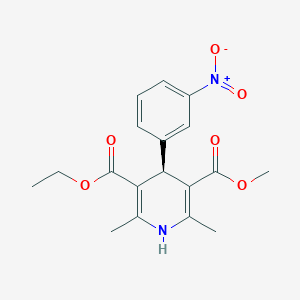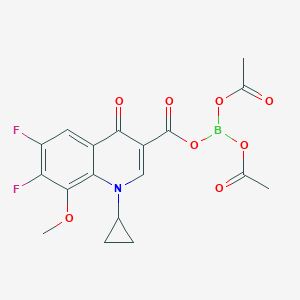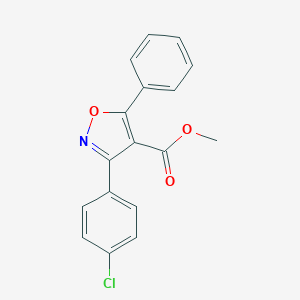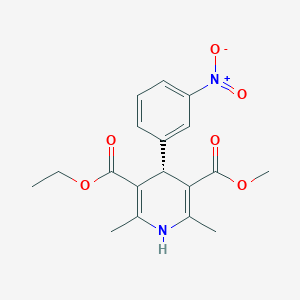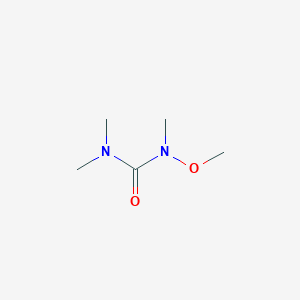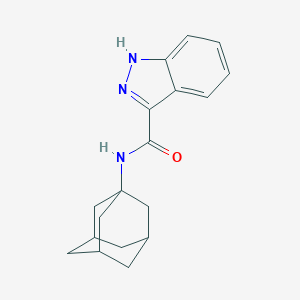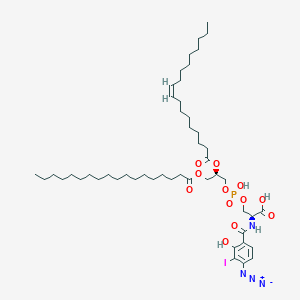
4-Azidosalicylic acid-phosphatidylserine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Azidosalicylic acid-phosphatidylserine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of phosphatidylserine, which is a phospholipid that is found in various cell membranes. The addition of 4-azidosalicylic acid to phosphatidylserine creates a compound that can be used in a variety of experiments and studies.
Mecanismo De Acción
The mechanism of action of 4-azidosalicylic acid-phosphatidylserine involves its ability to bind to proteins and lipids in cell membranes. This binding can induce changes in the conformation and function of these molecules, leading to alterations in cellular signaling pathways and other physiological processes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-azidosalicylic acid-phosphatidylserine have been studied extensively in various experimental systems. This compound has been shown to affect the activity of various enzymes and signaling molecules, leading to changes in cellular metabolism and function. Additionally, it has been shown to modulate the activity of ion channels and transporters, leading to alterations in cellular membrane potential and ion homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-azidosalicylic acid-phosphatidylserine in lab experiments offers several advantages, including its ability to selectively label proteins and lipids in cell membranes. Additionally, it can be used to study the interactions between these molecules in a variety of experimental systems. However, there are also limitations to its use, including its potential toxicity and the need for specialized equipment and expertise to carry out experiments.
Direcciones Futuras
There are many potential future directions for research on 4-azidosalicylic acid-phosphatidylserine. One area of interest is the development of new methods for synthesizing this compound, as well as its derivatives, in a more efficient and cost-effective manner. Additionally, further studies are needed to explore the potential applications of this compound in drug discovery and other areas of biotechnology. Finally, research is needed to better understand the mechanisms of action and physiological effects of 4-azidosalicylic acid-phosphatidylserine, as well as its potential limitations and toxicity.
Métodos De Síntesis
The synthesis of 4-azidosalicylic acid-phosphatidylserine involves the reaction of phosphatidylserine with 4-azidosalicylic acid. This reaction can be carried out using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction.
Aplicaciones Científicas De Investigación
The use of 4-azidosalicylic acid-phosphatidylserine in scientific research has been explored in various fields, including biochemistry, molecular biology, and neuroscience. This compound can be used to study the interactions between proteins and lipids in cell membranes, as well as the mechanisms of signal transduction in cells. Additionally, it can be used in studies of protein-protein interactions and protein-lipid interactions.
Propiedades
Número CAS |
124155-78-8 |
|---|---|
Nombre del producto |
4-Azidosalicylic acid-phosphatidylserine |
Fórmula molecular |
C49H82IN4O12P |
Peso molecular |
1077.1 g/mol |
Nombre IUPAC |
(2S)-2-[(4-azido-2-hydroxy-3-iodobenzoyl)amino]-3-[hydroxy-[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C49H82IN4O12P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(55)63-37-40(66-45(56)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)38-64-67(61,62)65-39-43(49(59)60)52-48(58)41-35-36-42(53-54-51)46(50)47(41)57/h18,20,35-36,40,43,57H,3-17,19,21-34,37-39H2,1-2H3,(H,52,58)(H,59,60)(H,61,62)/b20-18-/t40-,43+/m1/s1 |
Clave InChI |
GMXUBNQSYSYDKU-UYJAKLHWSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)NC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)NC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)OC(=O)CCCCCCCC=CCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)NC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Sinónimos |
4-azidosalicylic acid-phosphatidylserine ASA-PS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



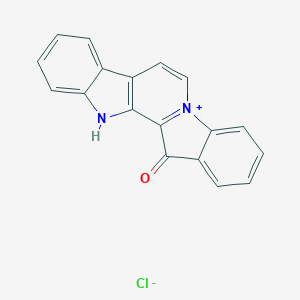
![[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dodecanoate](/img/structure/B45495.png)
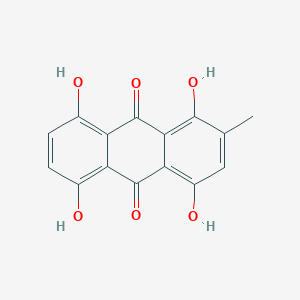
![(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one](/img/structure/B45501.png)

